molecular formula C7H11N3S B2646398 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine CAS No. 901272-99-9

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine

Cat. No.: B2646398
CAS No.: 901272-99-9
M. Wt: 169.25
InChI Key: YXZGZKUMMPLOIW-UHFFFAOYSA-N
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Description

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine typically involves the condensation of imidazole-2-thiones with various acyl chlorides. For example, imidazole-2-thiones can react with 3-aryl-2-propenoyl chlorides in the presence of pyridine to form the desired product . The reaction conditions often include heating the mixture to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[2,1-b][1,3]thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted imidazo[2,1-b][1,3]thiazole compounds .

Scientific Research Applications

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-2-1-6-5-11-7-9-3-4-10(6)7/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZGZKUMMPLOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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